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Compound of Interest

Compound Name: 1-(3-Methoxypyridin-4-yl)ethanone

Cat. No.: B1316464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic

compound 1-(3-Methoxypyridin-4-yl)ethanone, a molecule of interest in medicinal chemistry

and drug discovery. This document presents available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to

aid in the replication and verification of these findings.

Core Data Presentation
The spectral data for 1-(3-Methoxypyridin-4-yl)ethanone (CAS No: 83431-02-1, Molecular

Formula: C₈H₉NO₂, Molecular Weight: 151.16 g/mol ) are summarized in the tables below.

These tables are designed for clarity and ease of comparison, providing key quantitative

information from NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectral Data

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

Data not

available
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Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

Data not available

Table 3: IR Spectral Data

Wavenumber (cm⁻¹) Functional Group Assignment

Data not available

Table 4: Mass Spectrometry Data

m/z Interpretation

Data not available

Note: Specific spectral data for 1-(3-Methoxypyridin-4-yl)ethanone is not readily available in

public databases as of the last update. The tables are provided as a template for data

population once acquired.

Experimental Protocols
The following are detailed methodologies for the key analytical techniques used to characterize

organic compounds like 1-(3-Methoxypyridin-4-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be free of any particulate

matter.
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Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer.

Referencing: Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Data Acquisition: For a typical ¹H NMR spectrum, a sufficient number of scans are acquired

to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically

required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Protocol:

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a

volatile solvent (e.g., methylene chloride or acetone).

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound

on the plate.

Analysis: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the

spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).
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Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common

method for small organic molecules, which involves bombarding the sample with a high-

energy electron beam.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of an organic

compound such as 1-(3-Methoxypyridin-4-yl)ethanone.
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Workflow for Spectral Analysis of 1-(3-Methoxypyridin-4-yl)ethanone
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Caption: Workflow for the synthesis, purification, and spectral analysis of 1-(3-Methoxypyridin-
4-yl)ethanone.
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To cite this document: BenchChem. [Spectral Analysis of 1-(3-Methoxypyridin-4-yl)ethanone:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1316464#spectral-data-of-1-3-methoxypyridin-4-yl-
ethanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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